molecular formula C17H19BrN4O2 B2989278 N-(4-bromophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251609-47-8

N-(4-bromophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2989278
CAS No.: 1251609-47-8
M. Wt: 391.269
InChI Key: BWPFDBKRNIMJHG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a dihydropyrimidinone derivative featuring a brominated phenylacetamide scaffold. Its structure includes a 4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl core substituted with a pyrrolidin-1-yl group at the 2-position, linked via an acetamide bridge to a 4-bromophenyl moiety. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules, where the pyrrolidine substituent may enhance solubility and metabolic stability compared to sulfur-containing analogs .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2/c1-12-10-16(24)22(17(19-12)21-8-2-3-9-21)11-15(23)20-14-6-4-13(18)5-7-14/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPFDBKRNIMJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological significance, and mechanisms of action associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H19BrN4OC_{17}H_{19}BrN_{4}O with a molecular weight of approximately 391.3 g/mol. The compound features a bromophenyl group, a pyrrolidine moiety, and a dihydropyrimidine structure, which contribute to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate Compounds : Starting materials such as 4-bromobenzaldehyde are reacted with appropriate pyrrolidine derivatives.
  • Cyclization : The reaction conditions are optimized to facilitate cyclization and formation of the dihydropyrimidine structure.
  • Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high yield and purity.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives display promising activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The evaluation methods typically involve turbidimetric assays to determine the Minimum Inhibitory Concentration (MIC) .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay is commonly used to assess cytotoxicity levels . Notably, certain derivatives have shown enhanced activity compared to standard chemotherapeutics.

CompoundCell Line TestedIC50 (µM)Reference
d6MCF710
d7MCF78

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It potentially interacts with cellular receptors that mediate apoptosis and cell cycle regulation.
  • Molecular Docking Studies : Computational studies have provided insights into binding affinities with target proteins, suggesting a rational basis for its biological activity .

Case Studies and Research Findings

Recent investigations have highlighted the significance of structural modifications in enhancing the biological activity of related compounds:

  • A study focusing on phenoxy acetamides demonstrated that modifications at specific positions could lead to improved anticancer efficacy .

Scientific Research Applications

It appears the query is for information on the applications of the chemical compound N-(4-bromophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide. Here's what can be gathered from the search results:

Basic Information

  • Chemical Name: this compound
  • CAS Number: While not explicitly stated as the primary identifier, CAS number 1251609-47-8 is associated with a similar compound, N-(4-bromophenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide .
  • Molecular Formula: C17H19BrN4O2
  • Molecular Weight: 391.3

Potential Applications and Related Research

While a specific application for this compound isn't explicitly detailed in the search results, the presence of several functional groups suggests potential applications in medicinal chemistry and drug development.

  • Acetamide Derivatives: Acetamide derivatives, in general, have shown diverse pharmacological activities .
    • Some N-phenylacetamide sulfonamides have exhibited analgesic activity . For instance, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide showed comparable or superior analgesic effects to paracetamol in studies .
    • Certain acetamides have demonstrated anti-cancer activity in in-vitro studies against human cancer cell lines . Examples include N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide .
  • Pyrimidine Derivatives: Pyrimidines are important structural components of nucleic acids and have a wide range of biological activities .
    • Research indicates that chloroethyl pyrimidine nucleosides can inhibit cell proliferation, migration, and invasion, as demonstrated in vitro on the A431 vulvar epidermal carcinoma cell line .
    • Ferrocene-pyrimidine conjugates have been synthesized and evaluated for anti-plasmodial activity against the chloroquine-susceptible NF54 strain of Plasmodium falciparum .
  • Pyrrolidine Derivatives: Pyrrolidine derivatives are also known for various biological activities .
    • 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups have shown antiaggregatory and antioxidant effects . Some target the beta-secretase enzyme and exhibit dual cholinesterase inhibition, suggesting potential for Alzheimer's disease treatment .

Synthesis

  • The synthesis of related compounds, such as N-(2,5-difluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide, involves multiple steps including the formation of pyrrolidinyl and dihydropyrimidinyl groups, often requiring specific catalysts and solvents to achieve desired yield and purity. Industrial production may utilize optimized reaction conditions, continuous flow reactors, and automated synthesis processes.

Potential Research Directions

Given the structural components of this compound, potential research directions could include:

  • Analgesic Activity: Investigating its potential as an analgesic agent, possibly through modification of sulfonamide analogs .
  • Anti-cancer Activity: Evaluating its cytotoxic activity against various cancer cell lines .
  • Anti-malarial Activity: Exploring its potential as an anti-malarial agent by creating ferrocene-pyrimidine conjugates .
  • Alzheimer’s Disease Treatment: Assessing its antiaggregatory and antioxidant effects, as well as its ability to inhibit cholinesterase and target the beta-secretase enzyme .

Safety Information

  • No MSDS (Material Safety Data Sheet) was found in the search results .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: Thio-Substituted Derivative

A closely related compound, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide (CAS: Not specified; MF: C₁₃H₁₂BrN₃O₂S), replaces the pyrrolidin-1-yl group with a sulfur atom at the pyrimidinone 2-position. This substitution significantly alters physicochemical and biological properties:

Property Target Compound (Pyrrolidine Substituent) Thio-Substituted Analog
Molecular Formula C₁₇H₁₈BrN₃O₂ (estimated) C₁₃H₁₂BrN₃O₂S
Molecular Weight ~392.26 g/mol (calculated) 354.22 g/mol
Substituent Pyrrolidin-1-yl (cyclic amine) Thioether (-S-)
Melting Point Not reported >259°C (decomposes)
1H NMR (DMSO-d₆) Not available δ 12.48 (NH), 10.22 (NHCO), 7.61–7.42 (Ar-H), 5.98 (CH-5), 4.05 (SCH₂), 2.15 (CH₃)
Elemental Analysis Not available C: 43.95% (Calc. 44.08%), N: 11.90% (Calc. 11.86%), S: 9.02% (Calc. 9.05%)

Structural and Functional Implications :

  • This may influence solubility and target-binding interactions.
  • Steric Effects : The bulky pyrrolidine ring may reduce crystallinity (lower melting point inferred) compared to the planar thioether group, which likely contributes to the high melting point (>259°C) observed in the thio analog .
  • Biological Relevance : Pyrrolidine substituents are commonly used to enhance metabolic stability and bioavailability in drug design, while thioethers may improve lipophilicity but are prone to oxidation .
Additional Analogs from Pharmacopeial Literature

These compounds often vary in:

  • Substituent Polarity : Morpholine (oxygen-containing) vs. pyrrolidine (nitrogen-containing) rings alter solubility and pharmacokinetic profiles.
  • Synthetic Accessibility : The thio-substituted analog () was synthesized in 79% yield, suggesting efficient routes for sulfur-containing derivatives, whereas pyrrolidine-substituted compounds may require more complex alkylation or ring-closure steps .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?

  • Methodology : The synthesis involves constructing the dihydropyrimidinone core via cyclocondensation. For analogous compounds, reflux conditions with thiourea derivatives have yielded 79% efficiency ( ). Optimize parameters (temperature, solvent polarity, stoichiometry) using Design of Experiments (DoE). For example, a factorial design exploring solvent (DMF vs. THF) and catalyst loading can identify critical factors (). Computational reaction path searches (e.g., quantum chemical calculations) predict optimal pathways, reducing trial-and-error ( ).
  • Key Considerations :
  • Use anhydrous conditions to prevent hydrolysis of the pyrrolidine substituent.
  • Monitor reaction progress via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, MS) elucidate the compound’s structure?

  • Methodology :
  • 1H NMR : Expect resonances for the bromophenyl group (δ 7.42–7.61 ppm, doublets) and dihydropyrimidinone NH (δ 10.22–12.48 ppm) (). The pyrrolidine protons appear as a multiplet (δ 1.8–3.5 ppm).
  • Mass Spectrometry : A molecular ion peak at m/z ~409 (M+H)+ is anticipated, with fragmentation patterns reflecting cleavage of the acetamide bond.
    • Validation : Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) to resolve ambiguities.

Q. What analytical methods ensure purity and validate elemental composition?

  • Methodology :
  • Elemental Analysis : Compare experimental C, H, N, S percentages with theoretical values (e.g., C: 44.08%, N: 11.86% for a related compound; deviations <0.5% indicate purity) ().
  • HPLC-PDA : Use a C18 column with acetonitrile/water gradient to detect impurities (<0.1% threshold).
    • Advanced Tip : Pair with HRMS for exact mass confirmation.

Q. What are common synthetic challenges, and how can impurities be mitigated?

  • Challenges :
  • Byproduct Formation : Incomplete cyclization may yield open-chain intermediates.
  • Pyrrolidine Hydrolysis : Acidic/basic conditions can degrade the substituent.
    • Solutions :
  • Optimize reaction time and temperature to favor cyclization ().
  • Use scavengers (e.g., molecular sieves) to control moisture.

Q. How does the compound’s solubility and stability vary under different storage conditions?

  • Physicochemical Insights :
  • logP : ~2.6 (moderate lipophilicity) ().
  • Topological Polar Surface Area (TPSA) : 87.5 Ų, suggesting solubility in DMSO or acetone ().
    • Stability : Store at −20°C under inert atmosphere to prevent oxidation of the dihydropyrimidinone ring.

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis pathway for this compound?

  • Methodology : Apply reaction path search algorithms (e.g., AFIR or GRRM) to map energy landscapes and identify low-barrier pathways ( ). For example:
  • Model the nucleophilic attack of pyrrolidine on the carbonyl group using DFT (B3LYP/6-31G*).
  • Simulate solvent effects (e.g., DMF) with COSMO-RS.
    • Validation : Cross-validate with kinetic isotope effects or intermediate trapping (LC-MS).

Q. What mechanistic insights can DFT studies provide about the pyrrolidine incorporation?

  • Approach :
  • Calculate transition states for ring closure and substituent addition.
  • Analyze bond orders and electron density (NCI plots) to assess regioselectivity.
    • Outcome : Identify rate-limiting steps (e.g., proton transfer vs. cyclization) to guide catalyst selection ().

Q. How do substituents (bromophenyl, pyrrolidine) influence the compound’s drug-likeness?

  • Property Analysis :
PropertyValueImplication
TPSA87.5 ŲModerate oral bioavailability
H-bond acceptors5Target binding potential
Rotatable bonds5Conformational flexibility
(Source: )
  • Advanced Studies :
  • Perform molecular docking (e.g., AutoDock Vina) to assess binding to kinase targets.
  • Modify pyrrolidine with hydrophilic groups (e.g., hydroxyl) to enhance solubility.

Q. How can statistical experimental design (DoE) improve reaction scalability?

  • Case Study : A central composite design for a related compound optimized yield by varying:
  • Temperature (80–120°C)
  • Catalyst loading (0–5 mol%)
  • Solvent ratio (DMF:H2O, 9:1 to 7:3)
    ().
    • Outcome : Reduced experiments by 40% while identifying optimal conditions (110°C, 3 mol% catalyst, 8:2 solvent).

Q. What strategies resolve contradictions in reported characterization data (e.g., melting points)?

  • Approach :
  • Compare DSC/TGA profiles to assess crystallinity vs. amorphous content.
  • Replicate synthesis using literature protocols (e.g., ’s reflux method) to isolate batch-specific variations.
  • Advanced Tip : Use synchrotron XRD to resolve polymorphic discrepancies.

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